(E)-4-iodo-3-methylbut-3-en-1-ol
Description
Properties
CAS No. |
78592-73-1 |
|---|---|
Molecular Formula |
C5H9IO |
Molecular Weight |
212.03 g/mol |
IUPAC Name |
(E)-4-iodo-3-methylbut-3-en-1-ol |
InChI |
InChI=1S/C5H9IO/c1-5(4-6)2-3-7/h4,7H,2-3H2,1H3/b5-4+ |
InChI Key |
SDIDNVVHRWFXCW-SNAWJCMRSA-N |
Isomeric SMILES |
C/C(=C\I)/CCO |
Canonical SMILES |
CC(=CI)CCO |
Origin of Product |
United States |
Preparation Methods
Halogenation of Allylic Alcohols or Alkynols
- Starting Material: (R)-(+)-3-butyn-2-ol or related alkynols are commonly used as precursors.
- Reagents and Conditions:
- Copper(I) iodide catalysis in toluene at low temperature (-78 °C) with methylmagnesium bromide (Grignard reagent) to generate an intermediate organometallic species.
- Subsequent slow addition of iodine in tetrahydrofuran (THF) at low temperature (-40 °C to room temperature) to introduce the iodine atom selectively at the 4-position.
- Workup: Quenching with saturated aqueous sodium thiosulfate to remove excess iodine, followed by extraction and purification by flash chromatography.
- Outcome: This method yields (E)-4-iodo-3-methylbut-3-en-1-ol as a colorless oil with good yield (~79%) and high stereochemical purity.
- Reference: Detailed in a supporting information document from Max Planck Institute research, demonstrating a robust and stereoselective approach.
Iodination via Zirconocene-Mediated Reactions
- Procedure:
- Formation of zirconocene intermediates from suitable allylic alcohol precursors.
- Subsequent iodination by slow addition of iodine in anhydrous THF at low temperature (-25 °C to 0 °C).
- The reaction mixture is then worked up by pouring into a saturated aqueous sodium potassium tartrate solution to quench and remove excess iodine and byproducts.
- Purification: Organic layers are washed, dried, and concentrated, followed by flash chromatography to isolate the product.
- Significance: This method allows for controlled iodination with minimized side reactions and good yields.
- Reference: Described in a Royal Society of Chemistry supporting information document.
Halogenation of 3-Buten-1-ol Derivatives
- Method:
- Starting from 3-iodo-3-buten-1-ol, prepared by halogenation of but-3-yn-1-ol with iodine sources in the presence of trimethylsilyl chloride and water in acetonitrile.
- Subsequent palladium-catalyzed coupling reactions with alkynes or other nucleophiles can be performed to functionalize the molecule further.
- Relevance: This approach is useful for preparing iodinated allylic alcohols with defined stereochemistry and substitution patterns.
- Reference: Experimental details and reaction conditions are available in a Royal Society of Chemistry publication.
The Grignard-based method (Section 2.1) is notable for its use of copper(I) iodide as a catalyst to facilitate regio- and stereoselective addition of methyl groups, followed by electrophilic iodination. The low temperature control is critical to avoid side reactions and to maintain the (E)-configuration of the double bond. The reaction is quenched carefully to remove excess iodine, which can otherwise lead to over-iodination or decomposition.
Zirconocene-mediated iodination (Section 2.2) offers an alternative that leverages organometallic intermediates for selective halogenation. The use of sodium potassium tartrate in the workup is important to complex and remove residual metal species and iodine, ensuring a clean product.
The halogenation of 3-buten-1-ol derivatives (Section 2.3) involves a multi-step process starting from alkynols, with in situ generation of iodinated intermediates. This method is often combined with palladium-catalyzed coupling reactions to diversify the molecular scaffold, demonstrating the synthetic versatility of this compound as a building block.
Across all methods, purification by flash chromatography on silica gel is standard to isolate the pure compound, and characterization by NMR and HRMS confirms the structure and stereochemistry.
The preparation of this compound is well-established through several synthetic routes involving halogenation of alkynols or allylic alcohols under controlled conditions. The choice of method depends on the availability of starting materials, desired stereochemical outcomes, and downstream synthetic applications. The Grignard addition followed by iodine electrophilic substitution and the zirconocene-mediated iodination are particularly effective for producing this compound with high stereochemical fidelity and yield. These methods are supported by detailed experimental data and have been validated in multiple peer-reviewed research publications.
Scientific Research Applications
(E)-4-Iodo-3-methylbut-3-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Potential use in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-4-iodo-3-methylbut-3-en-1-ol involves its reactivity with various reagents. The iodine atom and the double bond in its structure make it susceptible to nucleophilic substitution and addition reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with 4-Chloro-3-methylbut-2-en-1-ol
Key Differences :
Reactivity Insights :
- The iodine atom in this compound enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s superior leaving-group ability compared to chlorine.
- The chlorine analog, 4-chloro-3-methylbut-2-en-1-ol, is more thermally stable but less reactive in metal-catalyzed transformations, limiting its use in stereoselective syntheses .
Comparison with Acetylated Derivatives
- 1-O-Acetyl-4-chloro-3-methyl-2-buten-1-ol : This derivative of 4-chloro-3-methylbut-2-en-1-ol exhibits improved stability and is used in protecting-group strategies during multistep syntheses. The acetyl group mitigates unwanted side reactions at the hydroxyl group, a feature absent in the unprotected (E)-4-iodo compound .
- 4-Acetoxy-1-chloro-2-methyl-2-butene : Unlike the primary alcohol in this compound, this compound’s acetoxy group alters its solubility and reactivity, favoring nucleophilic substitutions at the chloro position .
Comparison with Thiol-Functionalized Analogs
- 3-Hydroxy-3-methyl-4-phenylmercapto-buten : The phenylmercapto group introduces sulfur-based reactivity (e.g., thiol-ene click chemistry), contrasting with the iodine-mediated pathways of this compound. The steric bulk of the phenyl group also reduces accessibility for metal catalysts compared to the smaller iodine substituent .
Biological Activity
(E)-4-iodo-3-methylbut-3-en-1-ol is a halogenated alcohol notable for its unique iodine substitution, which influences its chemical properties and potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
The compound has the molecular formula CHIO, characterized by the presence of an iodine atom attached to a carbon chain with a double bond. The structural uniqueness of this compound can be compared to other halogenated alcohols, as shown in the table below:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 4-bromo-3-methylbut-3-en-1-ol | Halogenated Alcohol | Bromine instead of iodine; similar reactivity |
| 4-chloro-3-methylbut-3-en-1-ol | Halogenated Alcohol | Chlorine substitution; often more reactive |
| 4-fluoro-3-methylbut-3-en-1-ol | Halogenated Alcohol | Fluorine substitution; potential for different biological activity |
| (Z)-4-Iodo-3-methylbut-3-enal | Aldehyde | Similar iodine presence; different functional group |
The presence of iodine is significant as it can enhance the reactivity of the compound compared to others with lighter halogens, potentially impacting its biological interactions and mechanisms.
Biological Activity
Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The following sections summarize key findings from studies focusing on these activities.
Antimicrobial Activity
A study evaluated the antimicrobial properties of several halogenated compounds, including this compound. The compound demonstrated significant inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.
Anti-inflammatory Activity
In vitro studies have shown that this compound can modulate inflammatory pathways. A case study involving lipopolysaccharide (LPS)-induced inflammation in macrophages revealed that treatment with the compound significantly reduced pro-inflammatory cytokine levels.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 200 | 50 |
| IL-6 | 150 | 30 |
| IL-1β | 100 | 20 |
These findings indicate that this compound may have therapeutic potential in managing inflammatory diseases.
Anticancer Activity
The anticancer properties of this compound were assessed in various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer cells (HT29). The compound exhibited dose-dependent cytotoxicity.
| Cell Line | IC (µM) |
|---|---|
| MDA-MB-231 | 15 |
| HT29 | 20 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
